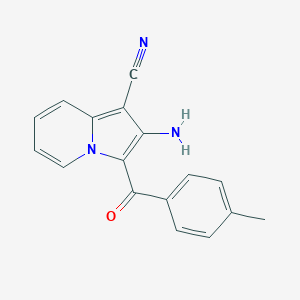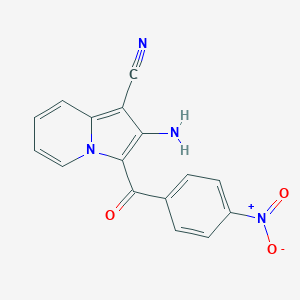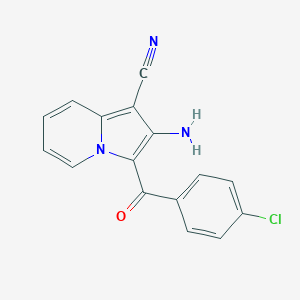
Cy-FBP/SBPase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy-FBP/SBPase-IN-1 is a complex organic compound with a molecular formula of C18H14Cl2N4O2S3 and a molecular weight of 485.436 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cy-FBP/SBPase-IN-1 typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with thiourea to form the thiadiazole ring
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Cy-FBP/SBPase-IN-1 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Cy-FBP/SBPase-IN-1 has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cy-FBP/SBPase-IN-1 involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-yl)sulfanyl]-N-(4-chlorophenyl)acetamide: A closely related compound with similar structural features and biological activities.
2-{[5-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl}-N-(4-chlorophenyl)acetamide: Another related compound with a different heterocyclic ring system.
Uniqueness
The uniqueness of Cy-FBP/SBPase-IN-1 lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other applications .
Propiedades
Fórmula molecular |
C18H14Cl2N4O2S3 |
|---|---|
Peso molecular |
485.4g/mol |
Nombre IUPAC |
2-[[5-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C18H14Cl2N4O2S3/c19-11-1-5-13(6-2-11)21-15(25)9-27-17-23-24-18(29-17)28-10-16(26)22-14-7-3-12(20)4-8-14/h1-8H,9-10H2,(H,21,25)(H,22,26) |
Clave InChI |
CAADZXPPXDWQSZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,6-dichlorophenyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B428027.png)
![2-(4-Fluorophenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B428031.png)
![2-(4-Chloro-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B428032.png)
![2-Pyridin-2-ylmethyl-benzo[de]isoquinoline-1,3-dione](/img/structure/B428033.png)
![2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428036.png)
![2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428037.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,4-dichlorophenylcarbamate](/img/structure/B428038.png)
![5-nitro-2-[3-(trifluoromethyl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428042.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-(trifluoromethyl)phenylcarbamate](/img/structure/B428043.png)
![6-chloro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B428044.png)




